molecular formula C22H19FN4O3 B2577624 3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034367-86-5

3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B2577624
CAS RN: 2034367-86-5
M. Wt: 406.417
InChI Key: WBVOWFIKGSTRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family. It is also known as FIIN-4 and is a potent inhibitor of the oncogenic receptor tyrosine kinases (RTKs) including EGFR, HER2, and HER4. This compound has gained significant attention due to its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves the inhibition of RTKs. RTKs are a family of cell surface receptors that are involved in the regulation of cell growth, differentiation, and survival. In cancer cells, these receptors are often overexpressed or mutated, leading to uncontrolled cell growth and proliferation. 3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione binds to the ATP-binding site of the RTKs, preventing the activation of the receptors and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione have been extensively studied. The compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Furthermore, it has been found to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione in lab experiments include its potent inhibitory activity against RTKs, its ability to induce apoptosis in cancer cells, and its potential to enhance the efficacy of chemotherapy drugs. However, the limitations of using this compound include its high cost of synthesis and its poor solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on 3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione. One potential direction is to further study its mechanism of action and its interaction with RTKs. Another direction is to investigate its potential application in combination with other cancer therapies, such as immunotherapy. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to facilitate its widespread use in research and potential clinical applications.

Synthesis Methods

The synthesis of 3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves a multistep process. The first step involves the preparation of 6-fluoro-2-nitroaniline by reacting 6-fluoro-2-aminobenzoic acid with nitric acid. The second step involves the reduction of the nitro group to an amino group using hydrogenation. The third step involves the reaction of the amino group with 1-(1H-indole-5-carbonyl)piperidine-4-carboxylic acid to form the intermediate. Finally, the intermediate is cyclized to form the desired product.

Scientific Research Applications

3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the RTKs. The compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death process. Furthermore, it has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs.

properties

IUPAC Name

6-fluoro-3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c23-15-2-4-19-17(12-15)21(29)27(22(30)25-19)16-6-9-26(10-7-16)20(28)14-1-3-18-13(11-14)5-8-24-18/h1-5,8,11-12,16,24H,6-7,9-10H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVOWFIKGSTRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

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